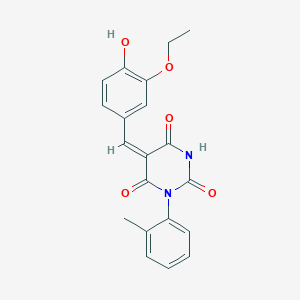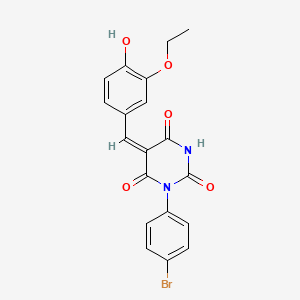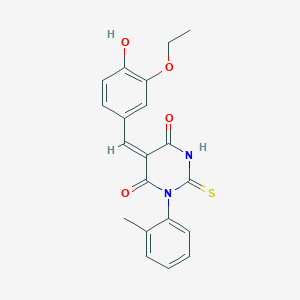
1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
The exact mechanism of action of 1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems. It may also interact with ion channels and receptors in the brain to modulate neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a broad range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, leading to its potential use as an antidepressant and antipsychotic agent. It has also been shown to inhibit the release of glutamate, a neurotransmitter involved in pain sensation, suggesting its potential use as an analgesic agent.
実験室実験の利点と制限
One of the main advantages of 1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine is its broad range of biological activities, making it a potential candidate for the development of novel drugs for various diseases. However, its complex mechanism of action and potential side effects may pose challenges in its development and use in clinical settings. Additionally, its high cost and limited availability may limit its use in laboratory experiments.
将来の方向性
There are several future directions for the study of 1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One potential direction is the development of novel drugs based on its structure and biological activities for the treatment of various diseases, including depression, anxiety, and pain. Another potential direction is the study of its mechanism of action and potential side effects to better understand its potential therapeutic uses and limitations. Additionally, further studies are needed to investigate its potential use as a research tool in neuroscience and pharmacology.
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Its broad range of biological activities, complex mechanism of action, and potential side effects pose challenges in its development and use in clinical settings. However, further studies are needed to fully understand its potential therapeutic uses and limitations.
合成法
1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized by reacting piperazine with 3-phenylacrylonitrile and benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism to yield the desired product in good yield and purity.
科学的研究の応用
1-(2-phenylethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit a broad range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and antipsychotic effects.
特性
IUPAC Name |
1-(2-phenylethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-3-8-20(9-4-1)12-7-14-22-16-18-23(19-17-22)15-13-21-10-5-2-6-11-21/h1-12H,13-19H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTQRXCHAVUXGV-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N'-[phenyl(3-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B5916779.png)
![methyl 3-{[2-(2-furoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B5916781.png)
![ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916786.png)
![3-{[2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916794.png)
![ethyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5916795.png)
![3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide](/img/structure/B5916803.png)




![N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5916843.png)
![4-methyl-N'-[(4-methylphenyl)(phenyl)methylene]benzenesulfonohydrazide](/img/structure/B5916844.png)
![N'-(2,4-dichlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5916846.png)
![1-(3-chlorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5916855.png)